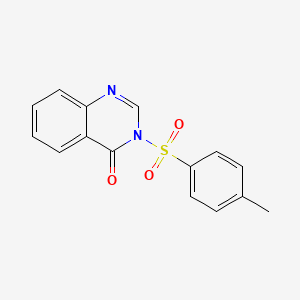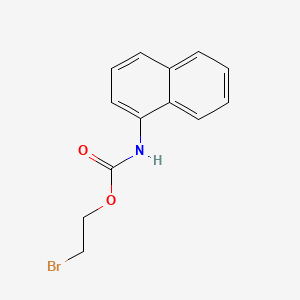
(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate is an organic compound that features a naphthalene ring substituted with hydroxyl groups at the 3 and 4 positions and a benzoate ester group at the 1 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroxynaphthalen-1-yl)methyl benzoate typically involves the esterification of (3,4-dihydroxynaphthalen-1-yl)methanol with benzoic acid or its derivatives. One common method is the Fischer esterification, which involves heating the alcohol and acid in the presence of an acid catalyst such as sulfuric acid. The reaction can be represented as follows:
(3,4-Dihydroxynaphthalen-1-yl)methanol+Benzoic acidH2SO4(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction while minimizing by-products.
化学反应分析
Types of Reactions
(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of (3,4-dihydroxynaphthalen-1-yl)methanol.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
科学研究应用
(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential use in drug development, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism by which (3,4-Dihydroxynaphthalen-1-yl)methyl benzoate exerts its effects is largely dependent on its chemical structure. The hydroxyl groups can donate hydrogen atoms, acting as antioxidants by neutralizing free radicals. The benzoate ester group can undergo hydrolysis to release benzoic acid, which has antimicrobial properties. The molecular targets and pathways involved include interactions with reactive oxygen species (ROS) and inhibition of oxidative stress pathways.
相似化合物的比较
Similar Compounds
(3,4-Dihydroxynaphthalene): Lacks the benzoate ester group, making it less lipophilic.
(1,2-Dihydroxynaphthalene): Different hydroxyl group positions, leading to different reactivity and applications.
(3,4-Dimethoxynaphthalen-1-yl)methyl benzoate: Methoxy groups instead of hydroxyl groups, affecting its antioxidant properties.
Uniqueness
(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate is unique due to the combination of hydroxyl groups and a benzoate ester group, which imparts both antioxidant and antimicrobial properties. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C18H14O4 |
|---|---|
分子量 |
294.3 g/mol |
IUPAC 名称 |
(3,4-dihydroxynaphthalen-1-yl)methyl benzoate |
InChI |
InChI=1S/C18H14O4/c19-16-10-13(14-8-4-5-9-15(14)17(16)20)11-22-18(21)12-6-2-1-3-7-12/h1-10,19-20H,11H2 |
InChI 键 |
HXKVVYRVTUFYIW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC(=C(C3=CC=CC=C32)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11836662.png)
![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11836663.png)

![7-Azabicyclo[4.1.0]hept-3-ene](/img/structure/B11836682.png)



![Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate](/img/structure/B11836705.png)

![6-ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one](/img/structure/B11836710.png)




